REACTION_CXSMILES
|
Cl[C:2]1[S:9][C:8]2[CH:7]=[C:6]([C:10](N[C@@H]3CC4C(=CC=CC=4)[C@H]3NC=O)=[O:11])[NH:5][C:4]=2[C:3]=1[Cl:25].[OH-:26].[Li+]>CO>[C:10]([C:6]1[NH:5][C:4]2[C:3]([Cl:25])=[CH:2][S:9][C:8]=2[CH:7]=1)([OH:11])=[O:26] |f:1.2|
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Name
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3-Chloro-5-methoxycarbonyl-4H-thieno[3,2-b]pyrrole
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Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=2NC(=CC2S1)C(=O)N[C@H]1[C@@H](C2=CC=CC=C2C1)NC=O)Cl
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Name
|
|
Quantity
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3 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Li+]
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
under reflux
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Type
|
TEMPERATURE
|
Details
|
The mixture was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
before being cooled
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
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Details
|
Water (20 ml) was added
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Type
|
EXTRACTION
|
Details
|
The solution was extracted
|
Type
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CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC2=C(N1)C(=CS2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |